molecular formula C19H18N6OS B6469626 3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole CAS No. 2640944-51-8

3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole

Cat. No.: B6469626
CAS No.: 2640944-51-8
M. Wt: 378.5 g/mol
InChI Key: YEIAHRMGZAGMKF-UHFFFAOYSA-N
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Description

3-(4-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-1,2-benzothiazole is a useful research compound. Its molecular formula is C19H18N6OS and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.12628039 g/mol and the complexity rating of the compound is 556. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in certain conditions, such as multiple myeloma .

Mode of Action

The compound interacts with its target, TAK1, by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . It has been demonstrated that while this moiety binds to the hinge region of kinases, substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

The compound affects the biochemical pathways regulated by TAK1. TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . By inhibiting TAK1, the compound can potentially disrupt these pathways and their downstream effects.

Result of Action

The inhibition of TAK1 by the compound can lead to significant molecular and cellular effects. For instance, in the context of multiple myeloma, the compound and its analogs have been shown to inhibit the growth of multiple myeloma cell lines with GI50 values as low as 30 nM .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors It’s important to note that factors such as pH, temperature, and the presence of other molecules can potentially affect the compound’s action.

: Discovery of imidazo [1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma : Recent developments of imidazo [1,2- a ]pyridine analogues as antituberculosis agents

Properties

IUPAC Name

[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6OS/c1-13-12-25-17(20-13)7-6-15(21-25)19(26)24-10-8-23(9-11-24)18-14-4-2-3-5-16(14)27-22-18/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEIAHRMGZAGMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCN(CC3)C4=NSC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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